![molecular formula C12H11NO3S B12923719 2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid CAS No. 138300-42-2](/img/structure/B12923719.png)
2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid
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Overview
Description
2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is a heterocyclic compound that features both pyrrole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-formylpyrrole with 4,5-dimethylthiophene-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation, cyclization, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: 2-(2-Carboxy-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid.
Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s heterocyclic structure allows it to interact with various biological pathways, affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a thiophene ring.
2-Formylpyrrole derivatives: Compounds with similar formylpyrrole structures but different substituents on the pyrrole ring.
Uniqueness
2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and steric properties.
Biological Activity
2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is a complex heterocyclic compound that integrates a pyrrole ring with a thiophene moiety. This compound, with a molecular formula of C12H11NO3S and a molecular weight of approximately 239.28 g/mol, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique structure enhances its reactivity and interaction with various biological targets, making it a valuable compound for research and therapeutic development.
Chemical Structure and Properties
The compound features both a pyrrole and a thiophene ring, which contribute to its distinct electronic properties. The carboxylic acid functional group further enhances its reactivity. The following table summarizes key properties of the compound:
Property | Value |
---|---|
Molecular Formula | C12H11NO3S |
Molecular Weight | 239.28 g/mol |
IUPAC Name | This compound |
CAS Number | 138300-42-2 |
Research indicates that this compound interacts with various molecular targets within biological systems. These interactions can modulate enzyme activity and receptor functions, leading to significant alterations in cellular processes. The compound's ability to bind to specific proteins suggests potential roles in therapeutic applications, particularly in cancer treatment and other diseases.
Anticancer Properties
A notable study evaluated the anticancer effects of compounds related to this compound. The findings revealed that derivatives of thiophene exhibited potential inhibitory effects on topoisomerase II, an important target in cancer therapy. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines at low micromolar concentrations while exhibiting low toxicity to normal cells .
Study on Topoisomerase Inhibition
In a study focusing on the synthesis of new thiophene-based compounds as selective topoisomerase II inhibitors, several derivatives were tested against human topoisomerases. Three compounds showed significant inhibitory activity without intercalating with DNA, indicating their potential as anticancer agents . This highlights the relevance of structural modifications around the thiophene ring for enhancing biological activity.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid | Contains both pyrrole and thiophene rings | Similar structure but different substituents |
2-(2,5-Dimethylpyrrol-1-yl)acetic acid | Pyrrole ring with acetic acid | Lacks thiophene moiety |
4-(2,5-Dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | Pyrrole ring linked to benzamide | Different functional group arrangement |
Properties
CAS No. |
138300-42-2 |
---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-(2-formylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3S/c1-7-8(2)17-11(10(7)12(15)16)13-5-3-4-9(13)6-14/h3-6H,1-2H3,(H,15,16) |
InChI Key |
OEZJGJAVLZHLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)N2C=CC=C2C=O)C |
Origin of Product |
United States |
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